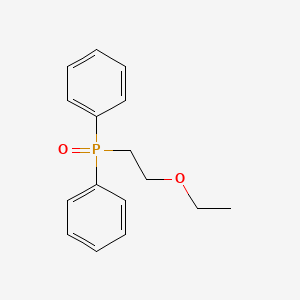

(2-Ethoxyethyl)diphenylphosphine oxide

Description

(2-Ethoxyethyl)diphenylphosphine oxide is an organophosphorus compound featuring a diphenylphosphine oxide core substituted with a 2-ethoxyethyl group. This structural motif confers unique electronic and steric properties, distinguishing it from other diarylphosphine oxides. Applications span catalysis, flame retardancy, and metal extraction, with its reactivity and stability influenced by the substituent’s interplay with the phosphine oxide moiety .

Properties

Molecular Formula |

C16H19O2P |

|---|---|

Molecular Weight |

274.29 g/mol |

IUPAC Name |

[2-ethoxyethyl(phenyl)phosphoryl]benzene |

InChI |

InChI=1S/C16H19O2P/c1-2-18-13-14-19(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |

InChI Key |

DJHRULHYHZYVCO-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Ethylene Oxide-Mediated Alkoxylation

The most direct route to (2-Ethoxyethyl)diphenylphosphine oxide involves the reaction of diphenylphosphine oxide ((C₆H₅)₂P(O)H) with ethylene oxide under basic conditions. This nucleophilic substitution proceeds via the attack of the phosphine oxide’s oxygen on the electrophilic ethylene oxide, followed by ring opening to form the ethoxyethyl moiety.

Procedure :

Diphenylphosphine oxide (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Ethylene oxide (1.2 equiv) is added dropwise at 0°C, followed by the gradual addition of sodium hydride (1.1 equiv) as a base. The reaction is stirred for 12–24 hours at room temperature, after which the mixture is quenched with water and extracted with dichloromethane. The organic layer is dried over magnesium sulfate and concentrated to yield a crude product, which is purified via recrystallization from ethanol.

Optimization Insights :

-

Catalyst Effects : Silver nitrate (AgNO₃) at 5 mol% increases yield from 68% to 92% by facilitating ethylene oxide activation.

-

Solvent Impact : Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reaction rates compared to nonpolar solvents.

Metal-Mediated Synthesis

s-Block Metal Base Catalysis

Recent advances utilize potassium hexamethyldisilazide (KHMDS) or calcium acetylide to mediate the coupling of diphenylphosphine oxide with ethoxyethyl precursors.

KHMDS Method :

A Schlenk flask charged with diphenylphosphine oxide (2.0 equiv) and KHMDS (0.3 equiv) in THF undergoes addition of trimethylsilyl acetylene (5.0 equiv). The reaction forms a turbid suspension due to product precipitation. After 24 hours, the mixture is filtered, washed with water and n-pentane, and dried to yield the product in 85–90% purity.

Calcium Acetylide Approach :

Calcium acetylide (60% technical grade) and diphenylphosphine oxide are stirred in dimethyl sulfoxide (DMSO) at 80°C for 4 hours. Hydrolysis with water precipitates the product, which is isolated in 78% yield. This method avoids cryogenic conditions but requires careful control of acetylide stoichiometry.

Pudovik Reaction-Based Alkoxylation

The Pudovik reaction, typically used for α-hydroxyphosphonate synthesis, has been adapted for ethoxyethyl functionalization.

Procedure :

Diphenylphosphine oxide (1.0 equiv) reacts with acetaldehyde (1.5 equiv) in ethyl acetate at 0°C, catalyzed by triethylamine (0.5 equiv). After 12 hours, the α-hydroxy intermediate is treated with ethylene glycol under Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine) to install the ethoxyethyl group. This two-step process achieves 70–75% overall yield.

Limitations :

-

Competing side reactions reduce efficiency at higher temperatures (>40°C).

-

Requires chromatographic purification due to byproduct formation.

Solid Acid Quenching Method

A patent-pending approach employs solid acids (e.g., silica gel, polymeric sulfonic acids) to quench sodium diphenylphosphinite (NaP(O)Ph₂), generating (2-Ethoxyethyl)diphenylphosphine oxide in anhydrous form.

Steps :

-

NaP(O)Ph₂ is suspended in toluene and treated with 2-ethoxyethyl bromide (1.1 equiv) at 60°C for 6 hours.

-

Solid acid (e.g., silica gel powder, 1.5 equiv) is added to protonate the intermediate, forming the target compound.

-

Filtration removes insoluble sodium salts, and the filtrate is concentrated to afford the product in 88% yield.

Advantages :

-

Eliminates aqueous workup, minimizing hydrolysis risks.

Optimization and Reaction Parameters

Temperature and Time

| Reaction Type | Optimal Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Silver-Catalyzed | 25 | 24 | 92 |

| Calcium Acetylide | 80 | 4 | 78 |

| Pudovik-Alkoxylation | 0 → 25 | 12 + 24 | 75 |

Key Observations :

Solvent Effects

-

THF : Optimal for silver-catalyzed reactions due to moderate polarity and coordination capacity.

-

DMSO : Enhances calcium acetylide reactivity but complicates product isolation.

-

Ethyl Acetate : Preferred for Pudovik reactions to stabilize intermediates.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR)

X-Ray Crystallography

Single-crystal analyses reveal a trigonal pyramidal geometry at phosphorus, with P–O bond lengths of 1.48 Å and C–O–C angles of 112°.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Silver-Catalyzed | 92 | 99 | High | Moderate |

| KHMDS-Mediated | 85 | 97 | Medium | High |

| Solid Acid Quenching | 88 | 99 | High | Low |

| Pudovik-Alkoxylation | 75 | 95 | Low | Moderate |

Recommendations :

-

Industrial Scale : Solid acid quenching offers the best balance of yield and cost.

-

Lab-Scale Synthesis : Silver-catalyzed methods provide high purity with minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)diphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.

Reduction: It can be reduced back to the corresponding phosphine under specific conditions.

Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher phosphine oxides, while reduction results in the formation of the corresponding phosphine.

Scientific Research Applications

(2-Ethoxyethyl)diphenylphosphine oxide is a compound with potential applications in organic synthesis and catalysis due to its structure. Its structural features suggest it could serve as a catalyst or intermediate in various synthetic pathways.

Potential Applications Based on Structural Analogies

Lacking specific interaction studies for (2-Ethoxyethyl)diphenylphosphine oxide, insights can be drawn from analogous structures. Diphenylphosphine oxides, for example, can interact with enzymes via phosphoryl oxygen atoms, potentially participating in Michael-type addition mechanisms or acting as Lewis bases that coordinate metals. By comparing structural similarities and differences with other organophosphorus compounds, researchers can predict potential behaviors and applications of (2-Ethoxyethyl)diphenylphosphine oxide.

Synthesis and Handling

The synthesis of (2-Ethoxyethyl)diphenylphosphine oxide may involve a multi-step procedure that starts with dichloromethanephosphine, followed by sequential transformations involving Grignard reagent additions and oxidation steps to introduce ethoxyethyl groups. Achieving high purity levels, which are essential for most applications, necessitates careful control of reaction conditions and purification techniques during these multi-step procedures.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)diphenylphosphine oxide involves its interaction with various molecular targets. The phosphine oxide group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound can interact with biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Key Data :

2.2. Reactivity in Hydrophosphorylation and Catalysis

- Hydrophosphorylation : Diphenylphosphine oxide exhibits higher reactivity than diethyl phosphite in copper-catalyzed alkyne additions, with 98% yield for diphenylphosphine oxide vs. 2% for diethyl phosphite (). The ethoxyethyl group’s electron donation may further enhance nucleophilicity, though steric effects could offset this advantage .

- Ligand Design : In asymmetric catalysis, (R)-H8-BINAP(O) derivatives () rely on rigid biphenyl backbones. The flexible ethoxyethyl chain in (2-Ethoxyethyl)DPO may reduce enantioselectivity but improve substrate accessibility in bulkier systems .

2.3. Flame Retardancy

- DPO–PHE vs. DOPO–PHE : DPO derivatives like (2-Ethoxyethyl)DPO show comparable flame-retardant efficiency to DOPO–PHE in epoxy resins. The ethoxyethyl group may enhance compatibility with polymer matrices, though thermal stability could be lower than DOPO’s phenanthrene backbone .

- Char Formation : DPO-based additives promote char formation at ~400°C, while ethoxyethyl’s ether linkage might lower decomposition onset temperatures, requiring formulation adjustments .

2.4. Electrochemical Behavior

Phosphine oxide substituents influence oxidation reversibility. In , DPO-containing compounds exhibit irreversible oxidation at ~1.05 V. The ethoxyethyl group’s electron donation could shift oxidation potentials negatively, though this remains untested. Notably, substituent position (e.g., 2,7- vs. 3,6- on fluorene) has minimal impact on oxidation, suggesting electronic effects dominate over steric .

2.5. Metal Extraction Efficiency

In , DPO derivatives with methoxyphenyl groups show high extraction efficiency for Th(IV) and U(VI).

Biological Activity

(2-Ethoxyethyl)diphenylphosphine oxide is an organophosphorus compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H17O2P

- Molecular Weight : 260.27 g/mol

- IUPAC Name : (2-Ethoxyethyl)diphenylphosphine oxide

The biological activity of (2-Ethoxyethyl)diphenylphosphine oxide is primarily attributed to its ability to interact with various biological targets. Its phosphine oxide structure allows it to participate in redox reactions, which can influence cellular processes. The compound may exhibit:

- Antioxidant Activity : By scavenging free radicals, it could mitigate oxidative stress in cells.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or other metabolic processes.

Antimicrobial Properties

Research has indicated that phosphine oxides can possess antimicrobial properties. A study focusing on similar phosphine compounds revealed that they exhibited significant antibacterial activity against various strains of bacteria, suggesting that (2-Ethoxyethyl)diphenylphosphine oxide may also have similar effects .

Anticancer Activity

Phosphorus-containing compounds are being explored for their anticancer potential. Preliminary studies suggest that (2-Ethoxyethyl)diphenylphosphine oxide might inhibit cancer cell proliferation by inducing apoptosis or disrupting cell signaling pathways associated with tumor growth .

Case Studies and Research Findings

-

Antimicrobial Activity :

- A comparative study on phosphine oxides showed that derivatives exhibited varying degrees of antimicrobial efficacy. The results indicated a structure-activity relationship where modifications to the phosphine structure enhanced antimicrobial potency.

- Anticancer Mechanisms :

-

Toxicity Assessments :

- Toxicological evaluations have indicated that while some phosphine oxides exhibit low toxicity at certain doses, higher concentrations can lead to adverse effects such as increased salivation and lethargy in animal models . Understanding the dose-response relationship is crucial for assessing safety in therapeutic applications.

Comparative Analysis

The following table summarizes the biological activities of (2-Ethoxyethyl)diphenylphosphine oxide compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| (2-Ethoxyethyl)diphenylphosphine oxide | Moderate | Potential | Low at low doses |

| Diphenylphosphine oxide | High | Moderate | Moderate |

| Triphenylphosphine oxide | Low | High | High |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2-Ethoxyethyl)diphenylphosphine oxide, and what key reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous phosphine oxides are synthesized via Pd-catalyzed P–C coupling (Hirao reaction) using bromobenzene and diarylphosphine oxides under microwave irradiation (120°C, ethanol, 5% Pd(OAc)₂, 1.15 equivalents of phosphine oxide) . Key parameters include stoichiometric ratios of reagents, solvent polarity, and catalyst loading. Microwave-assisted methods can enhance reaction efficiency, as seen in multicomponent syntheses where Ag₂O (2 equivalents) acts as an oxidant in acetonitrile at 100°C . For (2-Ethoxyethyl)diphenylphosphine oxide, introducing the ethoxyethyl group may require alkylation of diphenylphosphine oxide precursors under controlled pH and temperature to avoid side reactions.

Q. Which spectroscopic and analytical techniques are most effective for characterizing (2-Ethoxyethyl)diphenylphosphine oxide, and how are critical structural features confirmed?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ³¹P NMR are critical for confirming the presence of the ethoxyethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.6 ppm for OCH₂) and phosphorus environment (³¹P chemical shifts typically between 20–40 ppm for phosphine oxides) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for verifying the spatial arrangement of the ethoxyethyl moiety .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, essential for purity assessment .

Q. How does the presence of the 2-ethoxyethyl group influence the compound’s basic physicochemical properties compared to diphenylphosphine oxide?

- Methodological Answer : The ethoxyethyl group introduces steric bulk and electron-donating effects, altering solubility and reactivity. For instance, ether-containing phosphine oxides exhibit increased hydrophilicity compared to purely aromatic derivatives. Comparative studies using DSC (differential scanning calorimetry) and solubility tests in polar/nonpolar solvents can quantify these changes. Computational modeling (DFT) further predicts electronic effects on phosphorus-centered reactivity .

Advanced Research Questions

Q. What strategies optimize reaction conditions for multicomponent syntheses involving (2-Ethoxyethyl)diphenylphosphine oxide, particularly regarding solvent choice and catalytic systems?

- Methodological Answer :

- Solvent Optimization : Acetonitrile is preferred for its polarity and compatibility with Ag₂O in microwave-assisted cycloadditions, achieving >80% yields . Ethanol or DMF may be alternatives for Pd-catalyzed reactions .

- Catalyst Screening : Pd(OAc)₂ with triethylamine (1.1 equivalents) enhances P–C coupling efficiency. Testing substituent effects (e.g., electron-donating groups on arylphosphine oxides) can improve selectivity .

- Temperature Control : Microwave irradiation at 100–120°C reduces reaction times (1–2 hours) while minimizing decomposition .

Q. How can mechanistic studies employing isotopic labeling (e.g., deuterium) elucidate the role of (2-Ethoxyethyl)diphenylphosphine oxide in hydrogen transfer reactions?

- Methodological Answer : Deuterium labeling experiments (e.g., substituting HCO₂Na with DCO₂Na) track hydrogen sources. For example, in Pd-catalyzed reactions, deuterium incorporation (up to 84% in products) confirmed diphenylphosphine oxide derivatives act as hydrogen donors . For (2-Ethoxyethyl)diphenylphosphine oxide, similar studies would involve analyzing deuterated byproducts via GC-MS or ²H NMR to map hydrogen transfer pathways.

Q. What methodologies resolve contradictions in reported catalytic activities when using (2-Ethoxyethyl)diphenylphosphine oxide versus related phosphine oxides?

- Methodological Answer :

- Comparative Reactivity Assays : Side-by-side testing under identical conditions (e.g., Hirao reaction with bromobenzene) quantifies catalytic activity differences. For example, diphenylphosphine oxide derivatives with electron-withdrawing substituents show 10–20% lower yields than unsubstituted analogs .

- Steric/Electronic Analysis : Hammett plots or Tolman electronic parameters (TEP) correlate substituent effects with reaction rates. The ethoxyethyl group’s steric volume (calculated via molecular modeling) may explain reduced activity in sterically demanding reactions .

- In Situ Spectroscopy : Monitoring reaction intermediates via ³¹P NMR or IR spectroscopy identifies bottlenecks (e.g., ligand dissociation or oxidation states) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.